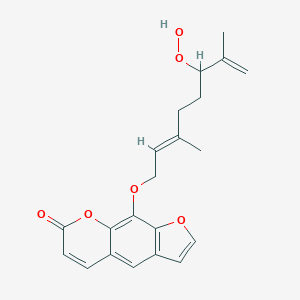

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[(2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZUSHBLPOZIC-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating a Novel Psoralen Derivative: A Technical Guide to the Extraction of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen from Psoralea corylifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, a significant coumarin derivative, from the plant Psoralea corylifolia. This document outlines a generalized experimental protocol based on established methodologies for furanocoumarin extraction from this species and presents the available data in a structured format to facilitate further research and drug development endeavors.

Introduction

Psoralea corylifolia L., commonly known as "Babchi," is a medicinal plant with a long history of use in traditional medicine, particularly for treating skin disorders. Its therapeutic effects are largely attributed to a rich diversity of phytochemicals, including furanocoumarins, flavonoids, and meroterpenes. Among these, psoralen and its derivatives are of particular interest due to their photosensitizing properties. While psoralen and isopsoralen are the most studied compounds from this plant, a number of other derivatives, including this compound, have been identified. This guide focuses on the isolation of this specific hydroperoxy derivative, a compound with potential for novel therapeutic applications.

Phytochemical Landscape of Psoralea corylifolia

Psoralea corylifolia is a rich source of various classes of secondary metabolites. The seeds are particularly concentrated with bioactive compounds. A general classification of these phytochemicals is presented below.

Experimental Protocol: Isolation of Furanocoumarins

The following protocol is a generalized procedure for the extraction and isolation of furanocoumarins from Psoralea corylifolia. The specific details for isolating this compound are detailed in Rashid et al., J. Nat. Prod. 1992, 55(7), 851–855.

Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts of Psoralea corylifolia.

-

Extraction Solvent: Petroleum ether or hexane for defatting, followed by extraction with a more polar solvent such as methanol, ethanol, or chloroform.

-

Procedure:

-

The powdered plant material is first extracted with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar constituents.

-

The defatted plant material is then air-dried and subsequently extracted with a polar solvent (e.g., methanol) using a Soxhlet apparatus or by maceration at room temperature.

-

The solvent from the polar extract is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation and Purification

-

Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh) for column chromatography.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as hexane-ethyl acetate or chloroform-methanol mixtures.

-

Procedure:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm).

-

Fractions with similar TLC profiles are pooled together.

-

The fraction containing the target compound, this compound, is further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation

The structure of the isolated compound is typically confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of the furanocoumarin chromophore.

Experimental Workflow

The general workflow for the isolation of this compound is depicted in the following diagram.

Quantitative Data Summary

While the specific quantitative data for the isolation of this compound would be detailed in the primary literature, the following table summarizes typical yields and purity obtained for major furanocoumarins from Psoralea corylifolia using similar methods. This provides a general benchmark for researchers.

| Compound | Starting Material (g) | Crude Extract Yield (g) | Pure Compound Yield (mg) | Purity (%) | Analytical Method |

| Psoralen | 1000 | 29.6 (Methanol extract) | Not Specified | >98 | HPTLC |

| Isopsoralen | 1000 | 29.6 (Methanol extract) | Not Specified | >98 | HPTLC |

| Psoralen | 10 (powder) | 2 (coumarin crystals) | Not Specified | 99.7 | HPLC |

| Isopsoralen | 10 (powder) | 2 (coumarin crystals) | Not Specified | 99.6 | HPLC |

Note: The data in this table is compiled from various studies on the isolation of psoralen and isopsoralen and is intended for illustrative purposes. For precise yields of this compound, please refer to the specified primary literature.

Conclusion and Future Directions

The isolation of this compound from Psoralea corylifolia represents an important step in exploring the full therapeutic potential of this medicinal plant. The methodologies outlined in this guide, based on established phytochemical techniques, provide a solid foundation for researchers to successfully isolate this and other related compounds.

For drug development professionals, this novel psoralen derivative may offer unique pharmacological properties due to its hydroperoxy functional group. Further investigation into its biological activities, including its photosensitizing potential, cytotoxic effects, and anti-inflammatory properties, is warranted.

It is strongly recommended that researchers consult the primary scientific literature, specifically Rashid et al. (1992), for the most accurate and detailed experimental protocols, including precise solvent ratios, column specifications, and comprehensive spectroscopic data for this compound. This will ensure the reproducibility of the isolation process and the accurate identification of the target compound.

In-depth Technical Guide: Characterization of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

A comprehensive review of the available scientific literature reveals a significant scarcity of specific data on 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. While this compound is documented as a natural product isolated from the plant Psoralea corylifolia L., a source of various bioactive coumarins, detailed experimental studies characterizing its synthesis, biological activities, and mechanisms of action are not publicly available.[1][2][3][4][5]

This guide, therefore, addresses the core requirements of the user's request by providing a foundational understanding of psoralens, the class of compounds to which this compound belongs. The experimental protocols, data, and pathways described below are representative of research conducted on structurally related psoralen derivatives and should be considered as a general framework for the potential characterization of the topic compound, rather than a direct report on it.

Physicochemical Properties

Based on supplier information, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 151121-39-0 | [6] |

| Molecular Formula | C₂₁H₂₂O₆ | [7] |

| Molecular Weight | 370.4 g/mol | [7] |

| Appearance | Oil | [7] |

| Purity | >95% | [7] |

| Synonyms | 9-{[(2E)-6-Hydroperoxy-3,7-dimethyl-2,7-octadien-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one | [7] |

General Mechanisms of Action for Psoralens

Psoralens are well-known for their photosensitizing properties, which form the basis of PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[8][9] Their biological effects are primarily mediated through two proposed mechanisms:

DNA-Dependent Mechanism

Upon activation by UVA radiation, psoralens can intercalate into DNA and form covalent mono- and di-adducts with pyrimidine bases.[9][10] This cross-linking of DNA strands can inhibit DNA replication and transcription, ultimately leading to apoptosis, particularly in hyperproliferative cells.[9]

References

- 1. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbomethoxy-derivatives of psoralen: interactions with DNA and photobiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Biological activity and health promoting effects of psoralidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PHOTOCHEMISTRY AND PHOTOBIOLOGY OF PSORALENS -Journal of Photoscience [koreascience.kr]

- 8. Haloperidol hydrochloride | CAS:1511-16-6 | Antipsychotic drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. PHOTOREACTIVITY OF HYDROXYPSORALENS AND THEIR PHOTOBIOLOGICAL EFFECTS IN BACILLUS SUBTILIS* | Scilit [scilit.com]

- 10. Synthesis and biological evaluation of alkoxycoumarins as novel nematicidal constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photochemical Properties of Psoralen Hydroperoxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of psoralen photochemistry, with a specific focus on the formation, detection, and potential significance of psoralen hydroperoxide derivatives. While the isolation and characterization of specific novel hydroperoxide derivatives remain an emerging area of research, this document provides a comprehensive overview of their generation within the complex mixture of psoralen photooxidation products (POPs) and the current understanding of their photochemical properties and biological implications.

Introduction to Psoralen Photochemistry

Psoralens, a class of naturally occurring furocoumarins, are renowned for their photosensitizing properties, which are harnessed in PUVA (Psoralen + UVA) therapy for various skin disorders.[1][2][3] Upon absorption of UVA radiation, psoralens can participate in two main types of photochemical reactions:

-

Type I Reactions: Oxygen-independent reactions primarily involving the formation of covalent mono- and interstrand cross-links with DNA pyrimidine bases.[4][5]

-

Type II Reactions: Oxygen-dependent reactions leading to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals.[4][6]

The formation of psoralen hydroperoxide derivatives is a consequence of these Type II photooxidation processes.

Generation and Nature of Psoralen Hydroperoxides

Direct isolation and structural elucidation of specific psoralen hydroperoxide derivatives are not extensively documented in the literature. Instead, their presence is inferred and quantified within the complex mixture of photooxidized psoralen (POP) solutions.[7] Evidence suggests that hydroperoxides are not primary photoproducts but rather result from secondary photochemical processes.[7]

The prevailing hypothesis is that the initial photooxidation of psoralen, often mediated by singlet oxygen, leads to the formation of various degradation products, including aldehydes. These aldehydic photoproducts can then undergo photoinduced autooxidation to generate hydroperoxides.[7]

Experimental Protocols

Controlled Photooxidation of Psoralen

A controlled environment is crucial for studying the formation of psoralen hydroperoxides. The following protocol outlines a general procedure for the photooxidation of psoralen in an aqueous solution.

Objective: To generate a solution of photooxidized psoralen (POP) containing hydroperoxides for subsequent analysis.

Materials:

-

Psoralen (or a specific derivative)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UVA irradiation source with a defined wavelength and intensity (e.g., 365 nm)

-

Quartz cuvettes or reaction vessel

-

Magnetic stirrer and stir bar

-

Oxygen supply (for air-saturated conditions)

Procedure:

-

Prepare a stock solution of psoralen in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentration (e.g., 0.1 mM) in PBS.

-

Transfer the psoralen solution to a quartz reaction vessel.

-

Ensure the solution is air-saturated by gently bubbling air or oxygen through it for a set period.

-

Place the reaction vessel under the UVA irradiation source.

-

Irradiate the solution for specific time intervals or up to a desired total UVA dose (e.g., measured in J/cm²). Continuous stirring during irradiation is recommended to ensure homogeneity.

-

At the end of the irradiation period, the resulting solution is referred to as the photooxidized psoralen (POP) solution.

-

Store the POP solution protected from light and at a low temperature to minimize further degradation before analysis.

Quantification of Hydroperoxides using the FOX Assay

The Ferrous Oxidation-Xylenol Orange (FOX) assay is a sensitive and widely used method for the quantification of hydroperoxides.

Principle: In the presence of an acidic solution, hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.

Reagents:

-

FOX reagent: A solution containing ferrous ammonium sulfate, xylenol orange, and sulfuric acid in a suitable solvent (e.g., methanol or water).

-

Hydrogen peroxide (H₂O₂) standard solutions for calibration.

Procedure:

-

Prepare a standard curve using known concentrations of H₂O₂.

-

To a sample of the POP solution, add the FOX reagent.

-

Incubate the mixture at room temperature for a specific time (e.g., 30 minutes) to allow for color development.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric-xylenol orange complex (typically around 560 nm).

-

Determine the concentration of hydroperoxides in the POP solution by comparing its absorbance to the H₂O₂ standard curve. The results are typically expressed as H₂O₂ equivalents.[7]

Quantitative Data

The photochemical properties of psoralens and their photooxidation products are crucial for understanding their biological activity. The following tables summarize key quantitative data available in the literature.

| Psoralen Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Psoralen | Aqueous | 0.18 | [6] |

| 5-Methoxypsoralen | Aqueous | 0.013 | [6] |

| 8-Methoxypsoralen | Aqueous | 0.035 | [6] |

| Psoralen | CCl₄ | 0.0055 | [6] |

| Angelicin | CCl₄ | 0.0026 | [6] |

| 8-Methoxypsoralen | CCl₄ | 0.002 | [6] |

Table 1: Singlet Oxygen Quantum Yields of Parent Psoralen Derivatives.

| UVA Dose (kJ/m²) | Hydroperoxide Concentration (μM eq. of H₂O₂) |

| 252 | ~2.5 |

| 1512 | ~11 |

| 3024 | ~16.5 |

Table 2: Hydroperoxide Production in a 0.1 mM Psoralen Solution in Phosphate Buffer with Increasing UVA Irradiation.[7]

Visualization of Key Processes

Psoralen Photooxidation Pathway

The following diagram illustrates the proposed pathway for the formation of psoralen hydroperoxides through a Type II photochemical reaction.

Caption: Proposed pathway of psoralen hydroperoxide formation.

Experimental Workflow for Hydroperoxide Quantification

This diagram outlines the key steps in the experimental procedure for generating and quantifying psoralen hydroperoxides.

Caption: Experimental workflow for hydroperoxide analysis.

Biological Implications and Signaling Pathways

The biological effects of photooxidized psoralens are complex and are likely due to the combined action of the various photoproducts, including hydroperoxides. While specific signaling pathways triggered solely by psoralen hydroperoxides have not been fully elucidated, the overall effects of POPs and PUVA therapy provide some insights.

Photoactivated psoralen and its photoproducts have been shown to:

-

Induce Apoptosis: Particularly in rapidly dividing cells.[8]

-

Inhibit Tyrosine Kinase Signaling: This can affect cellular stability, growth, and signaling pathways.[8]

-

Downregulate Vascular Endothelial Growth Factor (VEGF): An important factor in angiogenesis.[8]

-

Affect Phosphatidylinositol 3-Kinase (PI3K) Signaling: Through alterations in plasma membrane packing.[9]

-

Block ErbB2 Signaling: Photoactivated 8-methoxypsoralen has been shown to interact with the ErbB2 catalytic kinase domain, leading to the inhibition of its signaling and triggering apoptosis in breast cancer cells.[10]

The presence of hydroperoxides within the POP mixture suggests a potential role for oxidative stress in mediating these biological effects. Further research is needed to dissect the specific contributions of psoralen hydroperoxide derivatives to these signaling pathways.

Potential Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway that could be influenced by psoralen photooxidation products, including hydroperoxides.

Caption: Potential signaling pathways affected by POPs.

Conclusion and Future Directions

While the concept of "novel psoralen hydroperoxide derivatives" as isolated and fully characterized entities is not yet well-established in the scientific literature, their formation as a key component of photooxidized psoralen solutions is evident. This technical guide has summarized the current understanding of their generation, methods for their quantification, and their potential role within the broader context of psoralen photochemistry and photobiology.

Future research should focus on:

-

The development of methods for the selective synthesis, isolation, and structural characterization of specific psoralen hydroperoxide derivatives.

-

Detailed investigation of the photochemical and photophysical properties of these isolated hydroperoxides.

-

Elucidation of the specific signaling pathways and cellular targets that are modulated by psoralen hydroperoxide derivatives, distinct from the effects of the parent psoralen and other photoproducts.

A deeper understanding of the properties and biological activities of psoralen hydroperoxide derivatives holds the potential to refine and improve the therapeutic applications of psoralens and to develop novel photochemotherapeutic agents with enhanced efficacy and safety profiles.

References

- 1. [Photo oxidative reactions of psoralens and their role in therapy of dermatoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

- 7. DETECTION OF HYDROPEROXIDES IN SOLUTIONS OF PHOTOOXIDIZED PSORALEN | Skarga | Fine Chemical Technologies [finechem-mirea.ru]

- 8. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photo-Activated Psoralen Binds the ErbB2 Catalytic Kinase Domain, Blocking ErbB2 Signaling and Triggering Tumor Cell Apoptosis | PLOS One [journals.plos.org]

Mechanism of action of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Disclaimer: No specific information is available for the compound "8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen." This guide focuses on the well-established mechanism of action for the psoralen class of compounds, using 8-methoxypsoralen (8-MOP) as a primary example.

Psoralens are a class of naturally occurring furocoumarins that exhibit potent biological activity upon activation by ultraviolet A (UVA) radiation.[1] This photochemotherapy, known as PUVA, is utilized in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapeutic effects of PUVA are primarily attributed to the ability of photoactivated psoralens to modulate cellular processes by interacting with DNA and other cellular components.[1][3]

Core Mechanism: DNA Intercalation and Photoadduct Formation

The principal mechanism of psoralen action involves its interaction with cellular DNA.[1] Psoralens, being planar tricyclic molecules, readily intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[1][4] This initial binding is a non-covalent interaction.[1]

Upon exposure to UVA light (320-400 nm), the intercalated psoralen molecule absorbs photons, which excites it to a reactive state.[1][5] This photoactivation leads to the formation of covalent bonds with pyrimidine bases, preferentially thymine.[1] This process occurs in two steps:

-

Monoadduct Formation: The absorption of a single UVA photon can cause the psoralen molecule to form a cyclobutane ring with a thymine base on one strand of the DNA.[1][6] This results in a monofunctional adduct.[1]

-

Interstrand Cross-link (ICL) Formation: If a monoadduct absorbs a second UVA photon, it can react with a thymine on the opposite DNA strand, forming a second covalent bond.[7] This creates a highly cytotoxic DNA interstrand cross-link (ICL).[1]

ICLs are particularly effective at inhibiting DNA replication and transcription, as they prevent the separation of the DNA strands.[1] This blockage of essential cellular processes ultimately leads to cell cycle arrest and apoptosis, which is beneficial in hyperproliferative disorders like psoriasis.[8][9]

Cellular Response to Psoralen-Induced DNA Damage

The formation of ICLs triggers a complex cellular response involving DNA repair pathways. The cell attempts to repair the damaged DNA, but if the damage is too extensive, it will undergo apoptosis. This targeted cell death is a key component of the therapeutic effect of PUVA.[9]

Beyond direct DNA damage, photoactivated psoralens can influence cellular signaling pathways.[10] For instance, they have been shown to interact with and modulate the activity of the epidermal growth factor (EGF) receptor, a key regulator of cell growth and differentiation.[11] This interaction can lead to an inhibition of EGF binding and a decrease in the receptor's tyrosine kinase activity, further contributing to the anti-proliferative effects of PUVA.[11]

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of 8-methoxypsoralen (8-MOP) with DNA.

| Parameter | Value | Conditions | Reference |

| DNA Intercalation | |||

| Preferred Binding Site | 5'-TpA | Duplex DNA | [4] |

| Photoadduct Formation | |||

| ICL Formation Yield | Up to 40% of adducts | With UVA activation | [4] |

| Cellular Effects | |||

| 8-MOP Oral Dose (PUVA) | 0.3-0.6 mg/kg | Followed by UVA exposure | [8] |

| Peak Plasma Level | 1-2 hours post-ingestion | Oral administration | [8] |

Experimental Protocols

This protocol is a generalized method for assessing the ability of a psoralen compound to form ICLs in purified DNA.

-

Preparation of DNA: Linearized plasmid DNA (e.g., pEGFP-PCNA) is prepared by restriction enzyme digestion and purified.[4]

-

Incubation: The linearized DNA is incubated with the psoralen compound (e.g., 50 µM 8-POP, a clickable psoralen analog) in a suitable buffer (e.g., 35 mM HEPES, pH 7.4) in the dark to allow for intercalation.[4]

-

UVA Irradiation: The mixture is exposed to UVA light (e.g., 365 nm) for a defined period (e.g., 30 minutes) at room temperature to induce photoadduct formation.[4]

-

Denaturation and Electrophoresis: The DNA is thermally denatured. Samples with ICLs will remain double-stranded. The samples are then subjected to agarose gel electrophoresis.[4]

-

Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light. The presence of higher molecular weight bands corresponding to the cross-linked DNA confirms the formation of ICLs. The intensity of these bands can be used for quantification.[1]

This assay is used to detect ICLs in cells treated with a psoralen compound.

-

Cell Treatment: Adherent cells (e.g., HeLa) are treated with the psoralen compound (e.g., 50 µM 8-MOP or 8-POP) for a specified time (e.g., 60 minutes).[4]

-

UVA Irradiation: The cells are then exposed to a specific dose of UVA light (e.g., 100 J/m²).[4]

-

Cell Lysis: The cells are harvested and embedded in low-melting-point agarose on a microscope slide, followed by lysis in a high-salt, alkaline solution to remove cellular proteins and membranes, leaving behind the nucleoids.

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Undamaged DNA remains in the nucleoid, while fragmented DNA (from DNA damage other than ICLs) migrates to form a "comet tail." ICLs will retard the migration of DNA.

-

Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized by fluorescence microscopy. The extent of DNA damage is quantified by measuring the length and intensity of the comet tails. A reduction in tail moment compared to a control with only monoadducts is indicative of ICL formation.[4]

Signaling Pathways

The therapeutic effects of PUVA are not solely due to DNA damage. Psoralens and UVA radiation can modulate various signaling pathways, contributing to their clinical efficacy.

-

Immune Modulation: PUVA therapy has immunosuppressive effects, which are beneficial in autoimmune diseases like psoriasis.[12] This is partly mediated by the induction of apoptosis in pathogenic T-cells.[9] Additionally, PUVA can influence the production of various cytokines and modulate the function of antigen-presenting cells.[13]

-

Serotonin Signaling: Recent studies suggest that serotonin (5-HT) signaling plays a crucial role in the systemic immunosuppressive effects of PUVA.[12] The activation of the 5-HT2A receptor has been implicated in this process.[12]

-

Pregnane X Receptor (PXR) Pathway: 8-MOP has been shown to be an inducer of cytochrome P450 3A4 (CYP3A4) and carboxylesterase 2 (HCE2), enzymes involved in drug metabolism.[14] This induction is mediated through the activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Psoralen - Wikipedia [en.wikipedia.org]

- 3. Psoralen-protein photochemistry--a forgotten field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psoralens to Treat Psoriasis [webmd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin signaling is crucial in the induction of PUVA-induced systemic suppression of delayed type hypersensitivity but not local apoptosis or inflammation of the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bdng.org.uk [bdng.org.uk]

- 14. Photochemotherapeutic Agent 8-Methoxypsoralen Induces Cytochrome P450 3A4 and Carboxylesterase HCE2: Evidence on an Involvement of the Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a coumarin derivative isolated from the plant Psoralea corylifolia L.[1][2][]. Psoralens are a class of naturally occurring photoactive compounds known for their therapeutic applications, particularly in combination with UVA radiation (PUVA therapy), for treating skin disorders like psoriasis and vitiligo.[4][5]. The efficacy and safety of psoralen-based therapies are intrinsically linked to their cellular uptake, distribution within subcellular compartments, and subsequent interactions with cellular machinery upon photoactivation.[5]. Understanding these fundamental processes for this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies to characterize the cellular uptake and subcellular localization of this compound.

Cellular Uptake Mechanisms of Psoralens

Based on studies with related compounds like 8-MOP, the cellular uptake of psoralens is thought to occur primarily through passive diffusion.[6]. This process is driven by the concentration gradient of the compound across the cell membrane and is independent of temperature, suggesting it does not require active transport mechanisms.[6]. The lipophilic nature of the psoralen structure facilitates its passage through the lipid bilayer of the cell membrane.

Quantitative Analysis of Cellular Uptake

To quantify the cellular uptake of this compound, a series of experiments can be designed to measure the intracellular concentration of the compound over time and as a function of its extracellular concentration.

Table 1: Hypothetical Time-Dependent Cellular Uptake Data

| Incubation Time (minutes) | Intracellular Concentration (µM) |

| 2 | 0.5 |

| 5 | 1.2 |

| 15 | 2.5 |

| 30 | 4.8 |

| 60 | 5.0 |

Table 2: Hypothetical Concentration-Dependent Cellular Uptake Data

| Extracellular Concentration (µM) | Intracellular Concentration (µM) |

| 1 | 0.8 |

| 5 | 4.2 |

| 10 | 8.5 |

| 20 | 17.0 |

| 50 | 45.0 |

Subcellular Localization of Psoralens

Fluorescence microscopy studies on psoralen derivatives have indicated that they primarily localize in the cytoplasm and cellular membranes.[7]. Notably, some studies suggest an absence of psoralens in the cell nucleus, indicating that their mechanism of action may not solely rely on direct DNA intercalation, but also on interactions with other cellular components.[7]. Cellular fractionation studies using radiolabeled 8-MOP have corroborated the localization of psoralen receptors in the cytoplasm and membranes.[7].

Visualization of Subcellular Localization

Fluorescence microscopy is a key technique for visualizing the subcellular distribution of this compound. Co-localization studies with fluorescent markers for specific organelles can provide detailed insights into its distribution.

Table 3: Hypothetical Subcellular Co-localization Analysis

| Organelle Marker | Co-localization Coefficient | Predominant Localization |

| ER-Tracker™ Red | 0.85 | Endoplasmic Reticulum |

| MitoTracker™ Green | 0.30 | Low mitochondrial localization |

| LysoTracker™ Red | 0.75 | Lysosomes |

| DAPI (Nucleus) | 0.10 | Minimal nuclear localization |

| CellMask™ Deep Red | 0.90 | Plasma Membrane |

Experimental Protocols

Cell Culture

-

Cell Lines: A relevant cell line (e.g., human keratinocytes HaCaT, human dermal fibroblasts, or a cancer cell line like A431) should be selected.

-

Culture Conditions: Cells should be maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Assay (Using Fluorescence Spectroscopy)

This protocol is adapted from methodologies used for other photosensitizers.[8][9].

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Replace the culture medium with the medium containing the test compound at various concentrations (for concentration-dependent studies) or a fixed concentration for various time points (for time-dependent studies).

-

Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the extracellular compound.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., RIPA buffer or a solution of Triton X-100 and DMSO/ethanol).[8].

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the psoralen derivative.

-

Data Normalization: Determine the total protein concentration in each lysate using a BCA protein assay. Normalize the fluorescence intensity to the protein concentration to get the cellular uptake level (e.g., ng of compound per mg of protein).[9].

Subcellular Localization by Confocal Microscopy

This protocol is based on general fluorescence microscopy techniques for observing subcellular localization.[10][11][12].

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Incubation with Compound: Incubate the cells with a suitable concentration of this compound for a predetermined time.

-

Organelle Staining: In the final 30 minutes of incubation, add fluorescent probes for specific organelles (e.g., ER-Tracker™, MitoTracker™, LysoTracker™, DAPI for the nucleus).

-

Washing: Wash the cells with PBS.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing. Fixation is not suitable for all organelle probes.

-

Imaging: Acquire images using a confocal laser scanning microscope. Use separate channels for the psoralen derivative and each organelle marker.

-

Image Analysis: Merge the images from different channels to observe co-localization. Quantitative co-localization analysis can be performed using appropriate software to calculate correlation coefficients.

Signaling Pathways and Molecular Interactions

Upon photoactivation by UVA light, psoralens can form covalent adducts with DNA and other cellular molecules.[5]. However, evidence also points to DNA-independent mechanisms involving cell surface receptors.[7]. For instance, psoralens have been shown to interact with the epidermal growth factor (EGF) receptor, which can modulate downstream signaling pathways related to cell proliferation and differentiation.[13].

Visualizations

References

- 1. This compound | Cormedix Europe [cormedix-europe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Spatial distribution of 8-methoxypsoralen penetration into human skin after systemic or topical administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinetics of 8-methoxypsoralen penetration into human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. addgene.org [addgene.org]

- 11. blog.addgene.org [blog.addgene.org]

- 12. neb.com [neb.com]

- 13. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a natural coumarin compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. While the biological activities of Psoralea corylifolia extracts and some of its prominent constituents like psoralen and isopsoralen have been investigated, specific in vitro biological activity data for this compound is not extensively available in current scientific literature. This technical guide provides a comprehensive overview of the known biological activities of related compounds from Psoralea corylifolia to offer a predictive context for the potential activities of this compound. Furthermore, it outlines generalized experimental protocols and workflows that can be employed to investigate the in vitro biological profile of this specific compound.

Introduction to Psoralens and Psoralea corylifolia

Psoralea corylifolia L., commonly known as "Babchi," is a medicinal plant rich in various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes. Psoralens, a class of furanocoumarins, are among the most studied compounds from this plant. They are known for their photosensitizing properties and are used in photochemotherapy (PUVA) for skin conditions like psoriasis and vitiligo. The general mechanism of action for many psoralens involves intercalation into DNA and, upon activation by UVA light, the formation of covalent cross-links with pyrimidine bases, leading to inhibition of DNA replication and cell proliferation.

Potential In Vitro Biological Activities

Based on the known activities of other compounds isolated from Psoralea corylifolia, the following in vitro biological activities could be hypothesized for this compound and warrant experimental investigation.

Anti-inflammatory Activity

Extracts of Psoralea corylifolia have demonstrated anti-inflammatory properties. For instance, ethanolic extracts of the seeds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in vitro.

Table 1: Hypothetical Quantitative Data for Anti-inflammatory Activity

| Assay Type | Target | Metric | Value (µM) |

| Enzyme Inhibition | COX-1 | IC50 | Data not available |

| Enzyme Inhibition | COX-2 | IC50 | Data not available |

| Enzyme Inhibition | 5-LOX | IC50 | Data not available |

| Cell-based Assay | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | IC50 | Data not available |

| Cell-based Assay | Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Secretion | IC50 | Data not available |

Cytotoxic Activity

Several compounds from Psoralea corylifolia, such as psoralidin, have exhibited cytotoxic effects against various cancer cell lines. This suggests that this compound could also possess anti-proliferative properties.

Table 2: Hypothetical Quantitative Data for Cytotoxic Activity

| Cell Line | Assay Type | Metric | Value (µM) |

| Human Colon Cancer (e.g., HCT116) | MTT Assay | IC50 | Data not available |

| Human Breast Cancer (e.g., MCF-7) | MTT Assay | IC50 | Data not available |

| Human Liver Cancer (e.g., HepG2) | MTT Assay | IC50 | Data not available |

| Normal Human Cells (e.g., HDF) | MTT Assay | CC50 | Data not available |

Enzyme Inhibition

Beyond inflammatory enzymes, compounds from Psoralea corylifolia have been shown to inhibit other enzymes, such as those involved in microbial pathogenesis or metabolic regulation.

Table 3: Hypothetical Quantitative Data for Other Enzyme Inhibition

| Enzyme Target | Assay Type | Metric | Value (µM) |

| Tyrosinase | Spectrophotometric | IC50 | Data not available |

| Acetylcholinesterase | Ellman's Method | IC50 | Data not available |

| α-Glucosidase | Spectrophotometric | IC50 | Data not available |

Proposed Experimental Protocols

The following are detailed, generalized methodologies for key in vitro experiments to determine the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture the desired cancer and normal cell lines in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages as described in section 3.1.

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.

-

Nitrite Measurement: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage inhibition of NO production and determine the IC50 value.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate generalized workflows for investigating the in vitro biological activity of a novel compound like this compound.

Caption: A generalized workflow for the in vitro biological evaluation of a natural product.

Caption: A hypothetical anti-inflammatory signaling pathway that could be investigated.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Psoralea corylifolia. While direct evidence of its in vitro biological activity is currently lacking in the scientific literature, the known pharmacological profile of other constituents from the same plant suggests potential anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic in vitro evaluation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these assays. Such studies will be crucial in elucidating its therapeutic potential and mechanism of action, contributing to the broader understanding of the pharmacology of Psoralea corylifolia and potentially identifying a new lead compound for drug development.

An In-depth Technical Guide to the DNA Binding Affinity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

For Researchers, Scientists, and Drug Development Professionals

Abstract: Psoralens are a class of naturally occurring furocoumarins that have garnered significant attention in molecular biology and medicine due to their ability to interact with DNA.[1][2] This interaction, which is potentiated by ultraviolet A (UVA) radiation, involves intercalation between DNA base pairs followed by the formation of covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][3][4] These DNA adducts can inhibit DNA replication and transcription, leading to cytotoxic effects that are therapeutically exploited in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[3][5] The specific compound, 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, is a derivative isolated from Psoralea corylifolia L.[6][7][8] While specific experimental data on its DNA binding affinity is not yet available in the public domain, this guide outlines the established principles of psoralen-DNA interactions and provides a comprehensive framework of experimental protocols that would be employed to characterize its binding properties. This document serves as a technical resource for researchers aiming to investigate the DNA binding affinity of this and other novel psoralen derivatives.

General Mechanism of Psoralen-DNA Interaction

Psoralens are planar, tricyclic molecules that can insert themselves between the base pairs of double-stranded DNA, a non-covalent interaction known as intercalation.[1][4][9] Upon exposure to UVA light (typically 320-400 nm), the intercalated psoralen can form covalent bonds with adjacent pyrimidine bases, most commonly thymine.[3][5] This photoaddition can occur at two sites on the psoralen molecule: the 3,4-pyrone side and the 4',5'-furan side.[1][3] The initial reaction forms a monoadduct. If a second photon is absorbed by a furan-side monoadduct, the pyrone side can react with a thymine on the complementary DNA strand, resulting in an interstrand cross-link (ICL), which is a highly cytotoxic lesion.[1]

The DNA binding affinity of a psoralen derivative is a critical determinant of its biological activity. Factors such as the substituents on the psoralen core can significantly influence its ability to intercalate into the DNA helix and subsequently form photoadducts.[1] For instance, positively charged substituents are thought to enhance DNA affinity by interacting with the negatively charged phosphate backbone.[1][10]

Below is a conceptual signaling pathway illustrating the mechanism of psoralen-induced DNA damage and the subsequent cellular response.

Caption: Psoralen-induced cytotoxicity pathway.

Quantitative Assessment of DNA Binding Affinity

To characterize the DNA binding affinity of this compound, quantitative data from various biophysical techniques would be essential. The following tables summarize the key binding parameters that would be determined, with example data from well-studied psoralen derivatives for comparative purposes.

Table 1: DNA Binding Constants of Psoralen Derivatives

| Compound | Binding Constant (Kbinding) (M-1) | DNA Type | Method | Reference |

| 8-Methoxypsoralen (8-MOP) | 0.325 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [10] |

| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | 0.516 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [10] |

| Novel Derivative "6E" | 7.30 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [10] |

| Novel Derivative "2F" | 3.43 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [11] |

Table 2: Dissociation Constants of Psoralen Derivatives

| Compound | Dissociation Constant (KD) (M) | DNA Type | Method | Reference |

| 8-Methoxypsoralen (8-MOP) | 1.1 x 10-3 | Synthetic AT-DNA | UV/Vis Spectroscopy | [3] |

Detailed Experimental Protocols

A multi-faceted approach employing several biophysical techniques is necessary to fully characterize the DNA binding affinity of a novel psoralen derivative.

Fluorescence Spectroscopy

This is a highly sensitive method to determine binding constants based on the quenching of the intrinsic fluorescence of the psoralen molecule upon intercalation into DNA.[10][11][12]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of ~1-5 mg/mL.

-

Prepare working solutions of the psoralen (~0.1 mM) in a buffered aqueous solution (e.g., Tris-EDTA or phosphate buffer) to stabilize the DNA structure.[10][12]

-

Use a synthetic double-stranded oligonucleotide, such as one with an alternating adenine-thymine sequence (e.g., AT-40), as psoralens show a preference for AT-rich sites.[10][11] Prepare a concentrated stock solution of the DNA in the same buffer.

-

-

Fluorescence Titration:

-

Place a known volume and concentration of the psoralen solution into a quartz cuvette.

-

Record the fluorescence emission spectrum using an excitation wavelength determined from the psoralen's absorbance spectrum (typically around 345 nm for many psoralens).[10][12]

-

Incrementally add small aliquots of the concentrated DNA solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.[11]

-

The fluorescence intensity of the psoralen will decrease (quench) as more of it binds to the non-fluorescent DNA.[10][12]

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Analyze the quenching data using a Scatchard plot, which plots [P]bound/[DNA]/[P]free versus [P]bound/[DNA]. The binding constant (Kb) can be determined from the slope of the resulting linear fit.

-

Caption: Fluorescence spectroscopy workflow.

UV-Vis Absorption Spectroscopy

This technique measures changes in the absorption spectrum of the psoralen upon binding to DNA to determine the dissociation constant (KD).[3]

Protocol:

-

Preparation of Solutions: As described for fluorescence spectroscopy.

-

Spectroscopic Titration:

-

Record the UV-Vis absorption spectrum (e.g., 250-450 nm) of a psoralen solution of known concentration.

-

Prepare a series of samples with a fixed concentration of the psoralen and increasing concentrations of DNA.

-

Record the absorption spectrum for each sample. The contribution of DNA to the absorption should be subtracted by using a reference cuvette containing only the DNA at the corresponding concentration.[3]

-

-

Data Analysis:

-

Upon intercalation, changes in the psoralen's absorption spectrum (e.g., a bathochromic shift and hypochromism) will be observed.

-

Plot the change in absorbance at a specific wavelength (e.g., 302 nm for 8-MOP) against the concentration of DNA.[3]

-

Fit the resulting binding isotherm to an appropriate binding model to calculate the dissociation constant (KD), where a smaller KD indicates stronger binding.[13]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chiral environment of molecules and is an excellent tool for studying conformational changes in DNA upon ligand binding.[14][15][16]

Protocol:

-

Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and the psoralen derivative in a suitable buffer.

-

CD Spectra Acquisition:

-

Record the CD spectrum of the DNA alone in the range of 220-320 nm. A typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[15]

-

Record the CD spectrum of the psoralen derivative alone (it should have no CD signal if it is not chiral).

-

Titrate the DNA solution with increasing concentrations of the psoralen and record the CD spectrum after each addition.

-

-

Data Analysis:

-

Intercalation of the psoralen into the DNA helix will induce changes in the DNA's CD spectrum.[14] These changes can provide qualitative information about the binding mode. For example, a classic intercalation mode often leads to an increase in the intensity of the positive band and a shift in the crossover point.

-

Quantitative analysis of the titration data can also yield binding constants.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect interactions between molecules (like psoralens) and nucleic acids based on the change in the electrophoretic mobility of the nucleic acid.[17][18][19] While typically used for protein-DNA interactions, it can be adapted to study small molecule binding, especially after covalent cross-linking.

Protocol:

-

Probe Preparation: Use a short, radiolabeled or fluorescently-labeled DNA oligonucleotide as a probe.

-

Binding Reaction:

-

Incubate the labeled DNA probe with increasing concentrations of the psoralen derivative in a binding buffer.

-

For photo-covalent binding, expose the mixtures to UVA light for a defined period.

-

-

Electrophoresis:

-

Separate the reaction mixtures on a non-denaturing polyacrylamide gel.

-

The free DNA probe will migrate fastest. DNA fragments that have formed a complex with the psoralen (especially after covalent cross-linking) will have reduced mobility, resulting in a "shifted" band.[20]

-

-

Detection and Analysis:

-

Visualize the bands using autoradiography (for radiolabels) or fluorescence imaging.

-

The intensity of the shifted band relative to the free probe can be used to estimate the fraction of bound DNA and, subsequently, the binding affinity.

-

References

- 1. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. This compound | Cormedix Europe [cormedix-europe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (8-(6-过氧化氢-3,7-二甲基-2,7-辛二烯基氧基)补骨脂素) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 9. Geometry of intercalation of psoralens in DNA approached by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. longdom.org [longdom.org]

- 12. longdom.org [longdom.org]

- 13. mdpi.com [mdpi.com]

- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophoretic mobility shift assays for the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma | Springer Nature Experiments [experiments.springernature.com]

- 19. licorbio.com [licorbio.com]

- 20. youtube.com [youtube.com]

The Hydroperoxy Group: A Key Mediator in the Photodynamic Activity of Psoralen Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, have long been utilized in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy, for the treatment of various skin disorders such as psoriasis and vitiligo. The well-established mechanism of action for psoralen derivatives involves the photo-induced formation of covalent adducts with DNA, leading to the inhibition of cell proliferation and apoptosis. However, a growing body of evidence highlights a second, oxygen-dependent mechanism contributing to their therapeutic efficacy: the generation of reactive oxygen species (ROS). Central to this photodynamic activity is the formation of psoralen-derived hydroperoxides and other photo-oxidation products (POP), which act as potent mediators of cellular damage. This technical guide delves into the critical role of the hydroperoxy group in the activity of psoralen derivatives, summarizing the current understanding of their formation, biological effects, and the experimental methodologies used in their investigation.

The Dual Mechanism of Psoralen Activity

The biological effects of psoralen derivatives are primarily attributed to two distinct, yet potentially synergistic, mechanisms upon photoactivation by UVA light:

-

Type I (Oxygen-Independent) Pathway: This pathway involves the direct photochemical reaction of the excited psoralen molecule with cellular substrates, most notably the pyrimidine bases of DNA. This leads to the formation of monofunctional adducts and, upon absorption of a second photon, interstrand cross-links (ICLs). These DNA lesions are potent inducers of apoptosis and are central to the antiproliferative effects of PUVA therapy.

-

Type II (Oxygen-Dependent) Pathway: In this pathway, the photoexcited psoralen transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the psoralen molecule itself or other cellular components, such as lipids and proteins, leading to oxidative damage. A key consequence of this pathway is the formation of psoralen photo-oxidation products (POP), a complex mixture that includes psoralen-derived hydroperoxides.

Formation of Psoralen Hydroperoxides

While the direct synthesis and isolation of stable psoralen derivatives bearing a hydroperoxy group remain a significant challenge, their formation as part of a mixture of photo-oxidation products is well-documented. The generation of these hydroperoxides is a consequence of the Type II photodynamic mechanism.

Upon UVA irradiation in the presence of oxygen, psoralen acts as a photosensitizer, leading to the production of singlet oxygen. This singlet oxygen can then attack the electron-rich furan ring of the psoralen molecule, leading to the formation of unstable intermediates like dioxetanes. These intermediates can then rearrange to form various photo-oxidation products, including aldehydes and hydroperoxides.

Experimental Protocol: Generation of Photo-oxidized Psoralen (POP)

A general method for the generation of a solution containing psoralen hydroperoxides and other photo-oxidation products is as follows:

-

Preparation of Psoralen Solution: Prepare a solution of psoralen (e.g., 0.1 mM) in a suitable solvent, such as a phosphate buffer solution or ethanol.

-

UVA Irradiation: Expose the psoralen solution to a controlled dose of UVA radiation (e.g., 366 nm). The irradiation dose is a critical parameter that influences the concentration of the generated photoproducts.

-

Quantification of Hydroperoxides: The concentration of hydroperoxides in the resulting photo-oxidized psoralen (POP) solution can be determined using assays such as the Ferrous Oxidation-Xylenol Orange (FOX) assay.

The following table summarizes the quantitative data on hydroperoxide generation in a photo-oxidized psoralen solution as reported by Skarga et al. (2019).

| UVA Irradiation Dose (kJ/m²) | Hydroperoxide Concentration (µM eq. of H₂O₂) |

| 252 | ~2.5 |

| 1512 | ~11 |

| 3024 | ~16.5 |

Biological Activity of Psoralen Photo-oxidation Products (POP)

The mixture of photo-oxidation products, which includes hydroperoxides, possesses significant biological activity that is distinct from the DNA-damaging effects of the parent psoralen molecule.

Induction of Lipid Peroxidation

One of the key activities of POP is the induction of lipid peroxidation. The hydroperoxy groups and other reactive species within the POP mixture can initiate a chain reaction of lipid peroxidation in cellular membranes. This process damages membrane integrity, leading to altered fluidity, ion leakage, and inactivation of membrane-bound enzymes and receptors.

Experimental Protocol: Quantification of Lipid Peroxidation

The extent of lipid peroxidation induced by POP can be quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Cell Culture and Treatment: Culture target cells (e.g., keratinocytes, fibroblasts) to a suitable confluency. Treat the cells with varying concentrations of the prepared POP solution for a defined period.

-

Cell Lysis: After treatment, harvest and lyse the cells to release intracellular contents.

-

TBARS Assay: Add thiobarbituric acid (TBA) reagent to the cell lysates and heat the mixture. The reaction between MDA and TBA forms a colored product that can be quantified spectrophotometrically.

Cytotoxicity and Apoptosis

The oxidative stress induced by POP, including the action of hydroperoxides, can lead to cell death. While the precise mechanisms are still under investigation, it is believed that the overwhelming oxidative damage to cellular components, including lipids, proteins, and DNA, triggers apoptotic pathways.

Experimental Protocol: Cell Viability Assay

The cytotoxicity of POP can be assessed using various cell viability assays, such as the MTT or MTS assay.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the POP solution. Include appropriate controls (untreated cells, vehicle control).

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Data Analysis: Measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways Modulated by Psoralen-Induced Oxidative Stress

The reactive oxygen species, including hydroperoxides, generated during the photo-oxidation of psoralens can influence various cellular signaling pathways, contributing to the overall therapeutic effect. While direct evidence for the specific action of isolated psoralen hydroperoxides is lacking, the known effects of ROS provide a framework for understanding their potential impact.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several branches of the MAPK pathway, including JNK (c-Jun N-terminal kinase) and p38 MAPK. Activation of these stress-activated protein kinases can lead to the phosphorylation of various downstream targets, ultimately culminating in an apoptotic response.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. The role of ROS in NF-κB signaling is complex and can be both activating and inhibitory depending on the cellular context and the nature of the oxidative stress. It is plausible that psoralen-derived hydroperoxides could modulate NF-κB activity, thereby influencing the inflammatory component of skin diseases.

Logical Workflow for Investigating the Role of the Hydroperoxy Group

The following workflow outlines a logical progression for future research aimed at elucidating the specific role of the hydroperoxy group in the activity of psoralen derivatives.

Conclusion and Future Directions

The activity of psoralen derivatives is a multifaceted process involving both direct DNA damage and the generation of reactive oxygen species. The formation of hydroperoxides and other photo-oxidation products represents a crucial aspect of the oxygen-dependent, photodynamic mechanism of action. These reactive species contribute significantly to the therapeutic effects of psoralens by inducing lipid peroxidation and oxidative stress, ultimately leading to cell death and modulation of inflammatory signaling pathways.

While the biological effects of the complex mixture of photo-oxidized psoralens are beginning to be understood, a significant knowledge gap exists regarding the specific roles of individual components, particularly the hydroperoxy derivatives. Future research should focus on the synthesis and isolation of stable psoralen hydroperoxides to enable a more precise evaluation of their biological activity and mechanism of action. A deeper understanding of the structure-activity relationships of these derivatives will be instrumental in the design of novel and more effective photochemotherapeutic agents with enhanced photodynamic activity and reduced side effects. Such advancements hold the promise of refining existing therapies and expanding the therapeutic applications of psoralen-based compounds in dermatology and beyond.

Spectroscopic Analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the spectroscopic analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, a coumarin derivative isolated from Psoralea corylifolia L.[1][2][3]. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents an analysis based on the well-established spectroscopic characteristics of the parent psoralen molecule and known behaviors of organic hydroperoxides. This guide is intended to serve as a foundational resource for researchers involved in the isolation, synthesis, or characterization of this and related compounds.

Introduction

This compound belongs to the family of furanocoumarins, which are known for their photosensitizing properties[4]. The presence of a hydroperoxide functional group suggests potential biological activity related to oxidative processes. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical properties of this molecule. This guide covers the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the psoralen core structure[4] and general spectroscopic data for organic hydroperoxides[5][6][7].

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 | ~ 7.8 | d | |

| H-5 | ~ 7.4 | s | |

| H-2' | ~ 7.7 | d | |

| H-3' | ~ 6.8 | d | |

| H-5' | ~ 6.3 | d | |

| H-6' | ~ 7.3 | d | |

| OCH₂ | ~ 4.9 | d | |

| =CH- | ~ 5.5 | t | |

| -CH(OOH)- | ~ 4.2 | m | |

| -CH₂- | ~ 1.7 - 2.2 | m | |

| =C(CH₃)- | ~ 1.8 | s | |

| =C(CH₃)₂ | ~ 1.7 | s | |

| -OOH | 7.7 - 9.6 | s (broad) | Exchangeable with D₂O[5] |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~ 160 | Carbonyl |

| Aromatic/Heterocyclic C | 105 - 150 | Multiple Signals |

| O-CH₂ | ~ 69 | |

| =CH- | ~ 120 - 140 | Multiple Signals |

| -CH(OOH)- | ~ 87 | [6] |

| -CH₂- | ~ 25 - 40 | Multiple Signals |

| -CH₃ | ~ 18 - 25 | Multiple Signals |

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₂₁H₂₂O₆, Molecular Weight: 370.4 g/mol [])

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 371.14 | |

| [M+Na]⁺ | 393.12 | |

| [M+NH₄]⁺ | 388.17 | |

| [M+NH₄-H₂O₂-NH₃]⁺ | 319.14 | Characteristic neutral loss of 51 Da[9][10] |

| [M-H₂O]⁺ | 353.13 | Loss of water |

Predicted UV-Vis Spectroscopic Data

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol or Ethanol

| Wavelength Range (nm) | Associated Chromophore | Notes |

| ~ 220, 250, 300 | Furanocoumarin system | Characteristic of psoralens |

| < 300 | Hydroperoxide group | Weak absorption[11] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable. For hydroperoxides, APCI in positive ion mode can be effective[9][10].

-

Analysis Mode:

-

Full Scan: Acquire data over a mass range of m/z 100-1000 to identify the molecular ion and common adducts.

-

Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., [M+NH₄]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions and neutral losses.

-

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) to an absorbance value below 1.5.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the sample spectrum over a wavelength range of 200-600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conceptual Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.

Caption: Spectroscopic Data Relationships.

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be predicted based on the known characteristics of its constituent moieties. The data and protocols presented in this guide offer a robust framework for researchers to identify, characterize, and quantify this compound, facilitating further investigation into its chemical and biological properties. It is recommended that any experimental data obtained be compared against these predicted values to aid in structural confirmation.

References

- 1. This compound | Cormedix Europe [cormedix-europe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (8-(6-过氧化氢-3,7-二甲基-2,7-辛二烯基氧基)补骨脂素) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 4. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. amt.copernicus.org [amt.copernicus.org]

- 11. researchgate.net [researchgate.net]

Apoptosis Induction by 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen with UVA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins that have been extensively studied for their photosensitizing properties. When activated by Ultraviolet A (UVA) radiation, these compounds become potent inducers of apoptosis, a form of programmed cell death. This photochemotherapeutic approach, known as PUVA therapy, is utilized in the treatment of various skin disorders such as psoriasis and vitiligo. The compound 8-(6-hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a derivative of psoralen, isolated from the plant Psoralea corylifolia L.[1][2][3] While its specific biological activities upon UVA irradiation are yet to be fully elucidated, its structural similarity to other well-researched psoralens suggests a comparable mechanism of action centered around the induction of apoptosis.